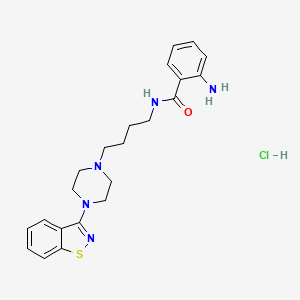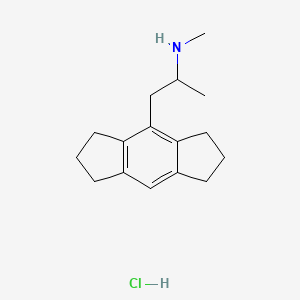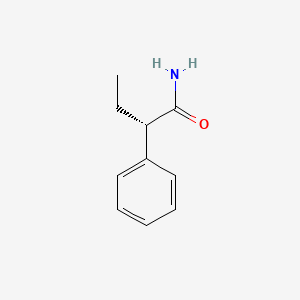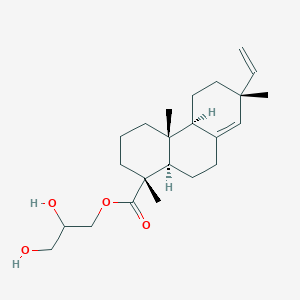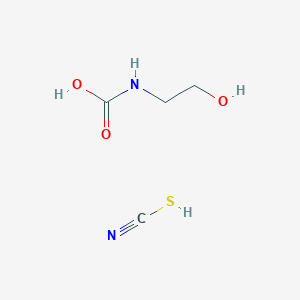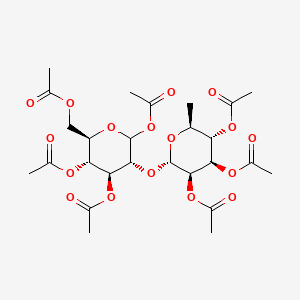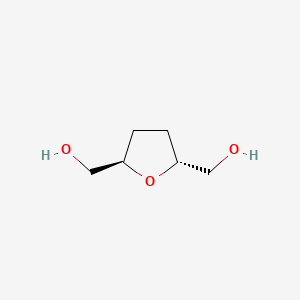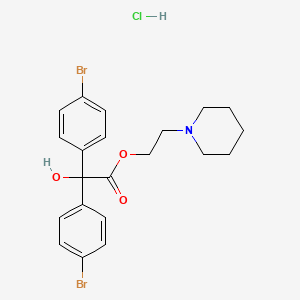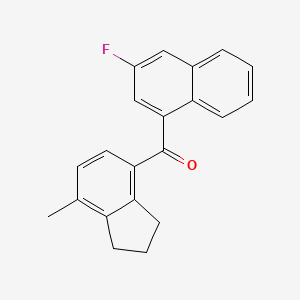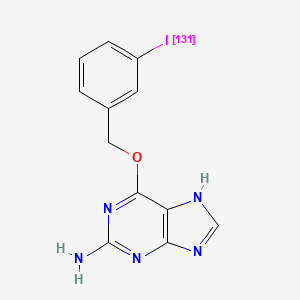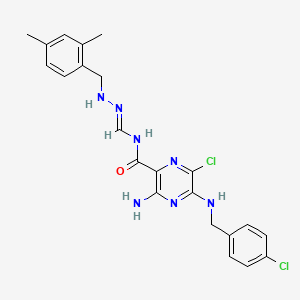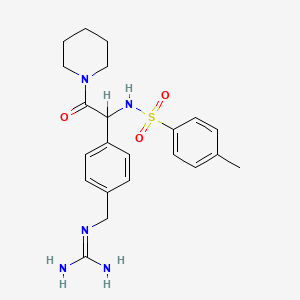
p-Toluenesulfonamide, N-(p-amidinomethyl-alpha-(piperidinocarbonyl)benzyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Toluenesulfonamide, N-(p-amidinomethyl-alpha-(piperidinocarbonyl)benzyl)-: is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Toluenesulfonamide, N-(p-amidinomethyl-alpha-(piperidinocarbonyl)benzyl)- typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the p-Toluenesulfonamide Core: This can be achieved by reacting p-toluenesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the Amidinomethyl Group: This step involves the reaction of the intermediate with an amidine derivative.
Attachment of the Piperidinocarbonyl Group: This is usually done through a coupling reaction using piperidine and a suitable coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like KMnO4 or OsO4.
Reduction: Reduction can be achieved using agents like LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles like amines or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, p-Toluenesulfonamide derivatives are studied for their potential as enzyme inhibitors. They can modulate the activity of certain enzymes, making them valuable tools in biochemical studies.
Medicine
Medically, sulfonamide derivatives have been explored for their antibacterial properties. This compound, with its unique modifications, may offer enhanced activity against certain bacterial strains.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and surface coatings.
Mechanism of Action
The mechanism of action of p-Toluenesulfonamide, N-(p-amidinomethyl-alpha-(piperidinocarbonyl)benzyl)- involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This interaction often involves hydrogen bonding and van der Waals forces, leading to the modulation of enzyme function.
Comparison with Similar Compounds
Similar Compounds
p-Toluenesulfonamide: A simpler analog without the amidinomethyl and piperidinocarbonyl groups.
N-(p-amidinomethyl-alpha-(piperidinocarbonyl)benzyl)-amine: Lacks the sulfonamide group.
Uniqueness
The uniqueness of p-Toluenesulfonamide, N-(p-amidinomethyl-alpha-(piperidinocarbonyl)benzyl)- lies in its combined functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
109006-06-6 |
|---|---|
Molecular Formula |
C22H29N5O3S |
Molecular Weight |
443.6 g/mol |
IUPAC Name |
2-[[4-[1-[(4-methylphenyl)sulfonylamino]-2-oxo-2-piperidin-1-ylethyl]phenyl]methyl]guanidine |
InChI |
InChI=1S/C22H29N5O3S/c1-16-5-11-19(12-6-16)31(29,30)26-20(21(28)27-13-3-2-4-14-27)18-9-7-17(8-10-18)15-25-22(23)24/h5-12,20,26H,2-4,13-15H2,1H3,(H4,23,24,25) |
InChI Key |
SOFWHFWVXQJBDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=C(C=C2)CN=C(N)N)C(=O)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


